Dapoxetine hydrochloride

Description

The exact mass of the compound DL-Dapoxetine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

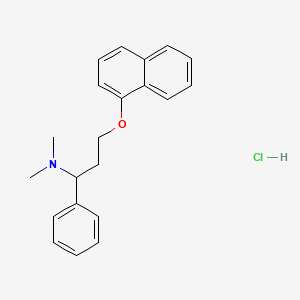

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071929-03-7 | |

| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Dapoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] This document details the essential data, experimental protocols, and relevant pathways to support research and development activities involving this active pharmaceutical ingredient (API).

Physicochemical Properties

This compound is chemically designated as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride.[2] Its hydrochloride salt form enhances its solubility in aqueous media, making it suitable for oral pharmaceutical formulations.[3] A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride | [2] |

| CAS Number | 129938-20-1 | [4] |

| Molecular Formula | C₂₁H₂₄ClNO | |

| Molecular Weight | 341.88 g/mol | |

| Appearance | White to off-white or slightly yellow crystalline powder | |

| pKa | 8.6 | |

| Melting Point | 175-179 °C |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Freely soluble | |

| Ethanol | Slightly soluble / Readily soluble | |

| Water | Almost insoluble / Water-soluble compound | |

| Propylene Glycol | Freely soluble | |

| N,N-dimethylformamide (DMF) | Freely soluble / ~25 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ≥20 mg/mL / ~16 mg/mL | |

| 0.1 N Hydrochloric Acid | Soluble | |

| Acetonitrile | Soluble | |

| Phosphate Buffer (pH 7.2) | ~10 mg/mL | |

| Dichloroethane | Slightly soluble |

Note: Solubility descriptions can vary between sources. It is classified as a BCS Class II compound, indicating low solubility and high permeability.

This compound is known to exist in various crystalline forms, which can impact its solubility and stability.

Mechanism of Action

Dapoxetine functions by inhibiting the serotonin transporter (SERT), which leads to an increase in serotonin's action at the postsynaptic cleft. This potentiation of serotonergic neurotransmission is believed to be the mechanism responsible for delaying ejaculation. The ejaculatory reflex is a complex process involving both the spinal cord and higher brain centers, including the lateral paragigantocellular nucleus (LPGi), which are influenced by serotonin levels.

Synthesis Pathway

Several synthetic routes for this compound have been reported. A common approach involves the reaction of (S)-3-amino-3-phenylpropanol with 1-fluoronaphthalene, followed by methylation and salt formation. Another described synthesis starts from R-1-phenyl-1,3-propanediol.

References

Pharmacokinetic and pharmacodynamic profile of dapoxetine hydrochloride

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of Dapoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a short-acting selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE) in adult men (18-64 years).[1][2] Unlike traditional SSRIs used for depression, which have long half-lives and require chronic daily dosing, dapoxetine possesses a unique pharmacokinetic profile characterized by rapid absorption and elimination.[1][3] This profile makes it suitable for situational dosing prior to sexual activity, minimizing drug accumulation and associated side effects typical of longer-acting SSRIs.[4] This document provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of dapoxetine, its metabolic pathways, and the methodologies used in its clinical evaluation.

Pharmacodynamic Profile

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The primary mechanism of action of dapoxetine is the inhibition of the neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT). By blocking the serotonin transporter (SERT) protein, dapoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Human ejaculation is a complex reflex mediated by the central nervous system, originating from a spinal reflex center that is influenced by various nuclei in the brain stem. Serotonin, through descending brain pathways, is known to exert a strong inhibitory effect on the ejaculatory reflex. The potentiation of serotonin's action at pre- and postsynaptic receptors is presumed to be the key mechanism that leads to a delay in ejaculation. Animal studies have shown that dapoxetine inhibits the ejaculatory expulsion reflex at the supraspinal level by modulating the activity of neurons in the lateral paragigantocellular nucleus (LPGi).

Emerging Mechanisms: Dopamine D4 Receptor Modulation

Recent research suggests a novel mechanism involving the dopamine D4 receptor (DRD4). A 2023 study demonstrated that dapoxetine increases 5-HT levels, which in turn promotes histone serotonylation (H3K4me3Q5ser). This epigenetic modification facilitates the binding of the myeloid zinc-finger 1 (MZF1) transcription factor complex to the DRD4 promoter, leading to upregulated DRD4 expression and contributing to the delay in ejaculation. This indicates a more complex interplay between serotonergic and dopaminergic systems in dapoxetine's therapeutic effect.

Clinical Efficacy

Randomized, double-blind, placebo-controlled trials have consistently confirmed the efficacy of dapoxetine for treating PE. The primary pharmacodynamic endpoint in these trials is the Intravaginal Ejaculatory Latency Time (IELT), measured by the partner with a stopwatch. On-demand administration of dapoxetine 1-3 hours before intercourse significantly prolongs IELT and improves patient-reported outcomes such as control over ejaculation and sexual satisfaction.

Pharmacokinetic Profile

Dapoxetine's pharmacokinetics are characterized by rapid absorption, rapid distribution, and fast elimination, which are ideal for an on-demand therapy.

Absorption

Following oral administration, dapoxetine is absorbed rapidly, with maximum plasma concentrations (Cmax) reached approximately 1-2 hours post-dose. The absolute bioavailability is estimated to be around 42% (range 15-76%) due to a significant first-pass metabolism effect. The pharmacokinetics are dose-proportional for Cmax and the area under the plasma concentration-time curve (AUC).

Distribution

Dapoxetine is distributed rapidly throughout the body, with a mean steady-state volume of distribution (Vss) of 162 L. It is highly bound to human serum proteins (>99%). Its active metabolite, desmethyldapoxetine, is also highly protein-bound (98.5%).

Metabolism

Dapoxetine is extensively metabolized in the liver and kidneys by multiple enzyme systems, primarily Cytochrome P450 isoenzymes CYP2D6 and CYP3A4, and Flavin Monooxygenase 1 (FMO1). The biotransformation pathways include N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation.

The major circulating metabolites are:

-

Dapoxetine-N-oxide: The main metabolite, which is pharmacologically inactive.

-

Desmethyldapoxetine (DED): Roughly equipotent to dapoxetine.

-

Didesmethyldapoxetine (DDED): Also active, similar in efficacy to dapoxetine.

Despite the activity of DED and DDED, their plasma concentrations are significantly lower than the parent compound (less than 3% of circulating species), so their clinical effect is limited.

Excretion

Dapoxetine is eliminated rapidly, primarily in the urine as conjugated metabolites. The elimination is biphasic. The initial half-life (t1/2) is approximately 1.3-1.4 hours. The terminal half-life is around 19-22 hours. Due to its rapid clearance, plasma concentrations drop to less than 5% of peak levels by 24 hours post-dose, resulting in minimal drug accumulation with repeated dosing.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Dapoxetine (Single Dose, Fasted State)

| Parameter | 30 mg Dose | 60 mg Dose | Reference(s) |

| Tmax (h) | 1.01 - 1.3 | 1.27 - 1.3 | |

| Cmax (ng/mL) | 297 | 498 | |

| AUC₀₋₂₄ (ng·h/mL) | 1045 | 1873 | |

| AUC₀₋ᵢₙ𝒻 (ng·h/mL) | 2040 | 2280 | |

| Initial Half-life (h) | 1.31 | 1.42 | |

| Terminal Half-life (h) | 18.7 | 21.9 | |

| Bioavailability | \multicolumn{2}{c | }{~42% (Range: 15-76%)} | |

| Protein Binding | \multicolumn{2}{c | }{>99%} | |

| Volume of Distribution (Vss, L) | \multicolumn{2}{c | }{162} |

Table 2: Effect of a High-Fat Meal on Dapoxetine (60 mg) Pharmacokinetics

| Parameter | Fasted State | Fed State | % Change | Reference(s) |

| Tmax (h) | ~1.5 | ~2.0 | ~+33% | |

| Cmax (ng/mL) | 443 | 398 | -11% | |

| AUC (ng·h/mL) | Not significantly affected | Not significantly affected | Insignificant |

Table 3: Pharmacodynamic Efficacy of Dapoxetine (12-week Phase III Data)

| Treatment Group | Baseline Geometric Mean IELT (min) | Week 12 Geometric Mean IELT (min) | Fold Increase from Baseline | Reference(s) |

| Placebo | 0.8 | 1.3 | 1.6x | |

| Dapoxetine 30 mg | 0.8 | 2.0 | 2.5x | |

| Dapoxetine 60 mg | 0.8 | 2.3 | 2.9x |

Experimental Protocols

Pharmacokinetic Analysis Protocol

Pharmacokinetic parameters of dapoxetine are typically determined in randomized, open-label, crossover studies involving healthy male volunteers.

-

Subjects: Healthy adult males (typically 18-45 years), screened for clinically relevant abnormalities via medical history, physical examination, ECG, and laboratory tests.

-

Study Design: A common design is a single-center, randomized, two-period, two-way crossover study to assess dose proportionality or food effect.

-

Dosing: Subjects receive a single oral dose of dapoxetine (e.g., 30 mg or 60 mg) under fasted conditions (overnight fast of at least 10 hours). For food-effect studies, a high-fat meal is administered approximately 30 minutes before dosing.

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

Bioanalytical Method: Plasma concentrations of dapoxetine and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method typically involves liquid-liquid extraction or simple protein precipitation to isolate the analytes from the plasma matrix. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic Assessment Protocol (IELT Measurement)

Efficacy in PE is assessed in multicenter, randomized, double-blind, placebo-controlled trials.

-

Subjects: Adult men (18-64 years) in stable, monogamous heterosexual relationships, diagnosed with PE according to DSM-IV criteria, and having a baseline IELT of less than 2 minutes in the majority of intercourse attempts.

-

Study Design: Following a baseline observational period to establish IELT, subjects are randomized to receive placebo, dapoxetine 30 mg, or dapoxetine 60 mg.

-

Dosing: Subjects are instructed to take the study medication "on-demand," approximately 1 to 3 hours before anticipated sexual intercourse.

-

Primary Endpoint Measurement: The female partner measures the IELT, defined as the time from vaginal penetration to the start of intravaginal ejaculation, using a calibrated stopwatch.

-

Secondary Endpoints: Patient-reported outcomes (PROs) are collected using validated questionnaires, such as the Premature Ejaculation Profile (PEP), to assess perceived control over ejaculation, satisfaction with sexual intercourse, and interpersonal difficulty related to ejaculation.

-

Data Analysis: The change in IELT from baseline is analyzed, often using geometric means due to the typically skewed distribution of IELT data. PRO data are analyzed for statistically significant improvements over placebo.

References

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. Full evidence summary | Premature ejaculation: dapoxetine | Advice | NICE [nice.org.uk]

- 3. Single- and multiple-dose pharmacokinetics of this compound, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Dapoxetine Hydrochloride with Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between dapoxetine hydrochloride and the serotonin transporter (SERT). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying biological processes.

Core Interaction: Dapoxetine and the Serotonin Transporter

This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its primary mechanism of action involves the high-affinity binding to the presynaptic serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft.[4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5] This enhanced signaling is believed to be the foundation of its therapeutic effect in delaying ejaculation.

Unlike other SSRIs that are used for the treatment of depression and require chronic administration to achieve therapeutic effects, dapoxetine is characterized by a unique pharmacokinetic profile. It is rapidly absorbed and eliminated from the body, making it suitable for on-demand treatment.

Binding Affinity and Inhibitory Potency

The interaction of dapoxetine with monoamine transporters has been quantified through various in vitro studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and inhibitory concentration (IC50) for the serotonin, norepinephrine (NET), and dopamine (DAT) transporters.

| Parameter | Transporter | Value | Units |

| Binding Affinity (pKi) | Serotonin (SERT) | 8 | nM |

Table 1: Binding Affinity of Dapoxetine for the Serotonin Transporter.

| Parameter | Transporter | Value | Units |

| 50% Inhibitory Concentration (IC50) | Serotonin (SERT) | 1.12 | nM |

| 50% Inhibitory Concentration (IC50) | Norepinephrine (NET) | 202 | nM |

| 50% Inhibitory Concentration (IC50) | Dopamine (DAT) | 1720 | nM |

Table 2: Inhibitory Potency of Dapoxetine on Monoamine Transporters.

These data clearly demonstrate the high potency and selectivity of dapoxetine for the serotonin transporter over other monoamine transporters.

Signaling Pathways and Downstream Effects

The inhibition of SERT by dapoxetine initiates a cascade of signaling events that ultimately modulate the ejaculatory reflex. The increased synaptic serotonin levels lead to the activation of various postsynaptic serotonin receptors, with 5-HT1A and 5-HT2C receptors playing crucial roles in the control of ejaculation. Activation of 5-HT2C receptors is associated with a delay in ejaculation, while 5-HT1A receptor activation can have a pro-ejaculatory effect. Dapoxetine's net effect is a delay in ejaculation, suggesting a dominant influence through the 5-HT2C receptor pathway or a complex interplay between different receptor subtypes.

Furthermore, dapoxetine's action extends to supraspinal centers that control ejaculation, including the lateral paragigantocellular nucleus (LPGi). Animal studies have shown that dapoxetine's inhibitory effect on the ejaculatory reflex is dependent on the integrity of the LPGi.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro experimental protocols. The following sections provide detailed methodologies for the key assays used to characterize the interaction of dapoxetine with the serotonin transporter.

Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of a compound for a specific receptor or transporter.

Methodology:

-

Membrane Preparation:

-

Cell membranes from a cell line stably expressing the human serotonin transporter (e.g., HEK293 cells) are prepared.

-

Cells are homogenized in an ice-cold lysis buffer.

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction.

-

The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a fixed concentration of a specific radioligand for SERT (e.g., [3H]citalopram), the cell membrane preparation, and varying concentrations of this compound.

-

The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor and is subtracted from all measurements.

-

The specific binding is then plotted against the logarithm of the dapoxetine concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dapoxetine that inhibits 50% of the specific radioligand binding.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Synaptosomal Uptake Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum or cortex) is dissected and homogenized in a chilled sucrose buffer.

-

The homogenate is subjected to a series of differential centrifugation steps to isolate the synaptosomal fraction (P2 pellet).

-

The final synaptosomal pellet is resuspended in a suitable physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

The synaptosomal suspension is pre-incubated with varying concentrations of this compound for a short period at 37°C.

-

The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT).

-

The incubation is allowed to proceed for a short, defined time (typically a few minutes) to measure the initial rate of uptake.

-

-

Termination and Quantification:

-

The uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

The radioactivity trapped within the synaptosomes on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a potent serotonin uptake inhibitor or at 4°C and is subtracted from all measurements.

-

The percentage of inhibition of serotonin uptake is calculated for each concentration of dapoxetine.

-

The IC50 value, the concentration of dapoxetine that inhibits 50% of serotonin uptake, is determined by fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly potent and selective serotonin reuptake inhibitor. Its mechanism of action is centered on the blockade of the serotonin transporter, leading to an increase in synaptic serotonin levels. This enhanced serotonergic signaling, particularly through the modulation of postsynaptic 5-HT receptors and supraspinal ejaculatory control centers, results in a delay of the ejaculatory reflex. The unique pharmacokinetic profile of dapoxetine, characterized by rapid absorption and elimination, distinguishes it from other SSRIs and makes it a suitable on-demand therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of dapoxetine and other compounds targeting the serotonin transporter.

References

- 1. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Dapoxetine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Metabolic Pathways of Dapoxetine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the metabolic pathways of dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Understanding the biotransformation of dapoxetine is critical for assessing its efficacy, safety profile, and potential for drug-drug interactions.

Overview of Dapoxetine Metabolism

Dapoxetine is rapidly absorbed and extensively metabolized in the body, primarily in the liver and kidneys.[1] Its pharmacokinetic profile is characterized by a rapid onset of action and a short half-life, which minimizes drug accumulation and makes it suitable for on-demand use.[2][3] The biotransformation of dapoxetine involves several key pathways:

-

N-oxidation: The formation of dapoxetine-N-oxide is a major metabolic route.[2][4]

-

N-demethylation: This pathway produces the active metabolites desmethyldapoxetine (DED) and didesmethyldapoxetine (DDED).

-

Naphthyl hydroxylation: Hydroxyl groups are added to the naphthalene ring structure.

-

Glucuronidation and Sulfation: Following Phase I reactions, metabolites are conjugated to form more water-soluble compounds for excretion.

-

Dearylation: A less common pathway that has also been identified.

The primary enzymes responsible for dapoxetine metabolism are Cytochrome P450 isoenzymes CYP2D6 and CYP3A4 , along with flavin-containing monooxygenase 1 (FMO1) . The metabolites are predominantly eliminated as conjugates in the urine.

Principal Metabolites and Pharmacological Activity

While numerous metabolites are formed, three are of primary interest. The parent compound, dapoxetine, is responsible for the vast majority of the clinical effect.

-

Dapoxetine-N-oxide: This is the main circulating metabolite in human plasma but is considered pharmacologically inactive and does not contribute to the clinical effect.

-

Desmethyldapoxetine (DED): This metabolite is roughly equipotent to dapoxetine. However, it is present in the plasma at concentrations of less than 3% of the parent compound, limiting its clinical significance.

-

Didesmethyldapoxetine (DDED): Similar to DED, this metabolite is also equipotent to dapoxetine but is found at even lower plasma concentrations, rendering its clinical effect negligible.

The rapid metabolism and clearance result in plasma concentrations of dapoxetine dropping to less than 5% of peak levels within 24 hours.

Data Presentation: Pharmacokinetics and Metabolites

The quantitative data below summarizes the key pharmacokinetic parameters of dapoxetine and the properties of its major metabolites.

Table 1: Pharmacokinetic Parameters of Dapoxetine After Single Oral Doses

| Parameter | Dapoxetine 30 mg | Dapoxetine 60 mg |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 297 ng/mL | 498 ng/mL |

| Tmax (Time to Cmax) | 1.01 - 1.3 hours | 1.27 - 1.3 hours |

| Initial Half-Life (t½) | ~1.31 - 1.4 hours | ~1.42 hours |

| Terminal Half-Life (t½) | ~18.7 - 20 hours | ~20 - 21.9 hours |

| Absolute Bioavailability | \multicolumn{2}{c | }{~42%} |

| Plasma Protein Binding | \multicolumn{2}{c|}{>99%} |

Table 2: Summary of Major Dapoxetine Metabolites

| Metabolite | Metabolic Pathway | Key Enzymes | Pharmacological Activity | Relative Plasma Concentration |

|---|---|---|---|---|

| Dapoxetine-N-oxide | N-oxidation | CYP2D6, CYP3A4, FMO1 | Inactive | Major circulating metabolite |

| Desmethyldapoxetine (DED) | N-demethylation | CYP2D6, CYP3A4 | Equipotent to Dapoxetine | < 3% of parent compound |

| Didesmethyldapoxetine (DDED) | N-demethylation | CYP2D6, CYP3A4 | Equipotent to Dapoxetine | < 3% of parent compound |

Genetic polymorphisms of the CYP2D6 enzyme can significantly impact dapoxetine pharmacokinetics. Individuals with poor metabolizer genotypes (e.g., 10/10, 10/41) may exhibit substantially higher plasma concentrations (Cmax) and overall exposure (AUC) to dapoxetine.

Visualization of Pathways and Workflows

The following diagrams illustrate the metabolic pathways and typical experimental workflows used to study dapoxetine metabolism.

Caption: Metabolic pathways of this compound.

Caption: Workflow for in vitro dapoxetine metabolism studies.

Caption: Workflow for a human pharmacokinetic study.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of drug metabolism. Below are generalized protocols for key experiments.

-

Objective: To identify the metabolites of dapoxetine formed by hepatic enzymes.

-

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (quenching solution)

-

Incubator/water bath (37°C)

-

-

Methodology:

-

Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and dapoxetine (e.g., 10-50 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). Include a negative control without the NADPH system.

-

Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Analyze the samples using a validated high-resolution liquid chromatography-mass spectrometry (LC-MS) method (e.g., UHPLC-ESI-Q-TOF) to identify and characterize the mass and structure of potential metabolites.

-

-

Objective: To determine the pharmacokinetic profile of dapoxetine and its major metabolites in humans.

-

Study Design: A randomized, open-label, single-dose, crossover study is a common design.

-

Participants: Healthy male volunteers, often genotyped for CYP2D6 status.

-

Methodology:

-

Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 30 mg or 60 mg).

-

Collect venous blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA) at pre-defined intervals: pre-dose (0 h) and post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours).

-

Process the blood samples by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples frozen at -80°C until analysis.

-

Quantify the concentrations of dapoxetine and its metabolites (DED, dapoxetine-N-oxide) in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.

-

Use pharmacokinetic software to perform a non-compartmental analysis on the plasma concentration-time data to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Conclusion

This compound undergoes rapid and extensive metabolism through multiple pathways, including N-oxidation, N-demethylation, and hydroxylation, primarily mediated by CYP2D6, CYP3A4, and FMO1 enzymes. The resulting metabolites are largely inactive or present at clinically insignificant concentrations, meaning the pharmacological effect is driven by the parent drug. This metabolic profile, leading to rapid elimination and minimal accumulation, is fundamental to its use as a safe and effective on-demand therapy. For drug development professionals, a thorough understanding of these pathways is essential, particularly the significant influence of CYP2D6 genetic polymorphisms on dapoxetine exposure and potential patient response.

References

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

Off-Target Pharmacological Profile of Dapoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily indicated for the treatment of premature ejaculation. Its therapeutic efficacy is attributed to the inhibition of the serotonin transporter (SERT), leading to a potentiation of serotonergic neurotransmission. However, a comprehensive understanding of a drug's pharmacological profile necessitates a thorough investigation of its off-target activities. This technical guide provides an in-depth analysis of the off-target pharmacological profile of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This information is critical for a complete assessment of dapoxetine's mechanism of action, potential side effects, and opportunities for drug repurposing.

Introduction

Dapoxetine is a short-acting SSRI with a pharmacokinetic profile characterized by rapid absorption and elimination.[1][2][3] While its on-target activity at the serotonin transporter is well-established, its interactions with other molecular targets can contribute to its overall clinical effects, both therapeutic and adverse. This guide focuses on elucidating the off-target binding and functional profile of dapoxetine, providing a consolidated resource for researchers in pharmacology and drug development.

Primary Pharmacological Profile: Monoamine Transporters

Dapoxetine's primary mechanism of action involves the inhibition of monoamine transporters. Equilibrium radioligand binding studies and functional uptake assays have been employed to quantify its potency and selectivity.

Quantitative Data: Binding Affinities and Functional Inhibition

The following table summarizes the binding affinities (pKi) and functional inhibitory concentrations (IC50) of dapoxetine for the serotonin, norepinephrine, and dopamine transporters.

| Target | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | pKi | 8 | [1] |

| Serotonin Transporter (SERT) | IC50 | 1.12 | [4] |

| Norepinephrine Transporter (NET) | IC50 | 202 | |

| Dopamine Transporter (DAT) | IC50 | 1720 |

Table 1: Binding Affinity and Functional Inhibition of Dapoxetine at Monoamine Transporters

These data demonstrate that dapoxetine is a potent inhibitor of the serotonin transporter, with significantly lower potency for the norepinephrine and dopamine transporters.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of dapoxetine for the serotonin transporter.

-

Methodology: A competitive radioligand binding assay is performed using cell membranes prepared from cells expressing the human serotonin transporter.

-

Procedure:

-

Cell membranes are incubated with a specific radioligand for SERT, such as [³H]citalopram.

-

Increasing concentrations of unlabeled this compound are added to displace the radioligand.

-

Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter-bound complex is measured using liquid scintillation counting.

-

The concentration of dapoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional inhibitory potency (IC50) of dapoxetine on serotonin, norepinephrine, and dopamine uptake.

-

Methodology: A functional assay is conducted using human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters.

-

Procedure:

-

Cells are plated in multi-well plates and incubated until confluent.

-

The cells are pre-incubated with varying concentrations of this compound.

-

A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.

-

The IC50 value is calculated by determining the concentration of dapoxetine that produces 50% inhibition of the specific uptake of the radiolabeled substrate.

-

Visualization of Primary Target Interaction

Caption: Dapoxetine's primary mechanism of action.

Off-Target Pharmacological Profile

While highly selective for SERT, dapoxetine interacts with other molecular targets, which may contribute to its side effect profile and could present opportunities for therapeutic expansion.

Ion Channel Modulation

Studies have revealed that dapoxetine can modulate the activity of several types of ion channels.

Dapoxetine has been shown to inhibit voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells. Specifically, it blocks the Kv4.3 and Kv1.5 channels.

| Target | Parameter | Value (µM) | Reference |

| Kv4.3 Channel | IC50 | 5.3 | |

| Kv1.5 Channel | IC50 | 11.6 |

Table 2: Inhibitory Activity of Dapoxetine on Voltage-Gated Potassium Channels

Dapoxetine has demonstrated neuroprotective effects against glutamate-induced neuronal cell death by inhibiting calcium signaling. It reduces glutamate-induced increases in intracellular free Ca²⁺ concentration with a half-maximal inhibitory concentration (IC50) of 4.79 µM. This effect is thought to be mediated through the inhibition of multiple pathways, including AMPA receptors and voltage-gated L-type Ca²⁺ channels.

Cardiovascular Safety and hERG Channel Activity

The cardiovascular safety of dapoxetine has been extensively evaluated. Preclinical and clinical studies have shown that dapoxetine does not have clinically significant effects on electrocardiographic parameters, including the QT interval, at doses up to four times the maximum recommended dose. This suggests a low potential for interaction with the human ether-à-go-go-related gene (hERG) potassium channel, a common off-target responsible for drug-induced cardiac arrhythmias. Specific IC50 values for hERG channel blockade by dapoxetine from dedicated preclinical safety screening are not publicly available, but the clinical data suggest a wide safety margin.

Other Potential Off-Target Interactions

A comprehensive, publicly available screening of dapoxetine against a broad panel of receptors, enzymes, and other ion channels (e.g., a CEREP panel) is not readily found in the published literature. Such a screen would provide a more complete picture of its off-target profile, including potential interactions with adrenergic, muscarinic, histaminergic, and other receptor systems. The common side effects of dapoxetine, such as nausea, dizziness, and headache, may be partially mediated by interactions with off-target receptors.

Visualization of Experimental Workflow and Signaling Pathways

Caption: General workflow for off-target pharmacological profiling.

Caption: Known off-target signaling pathways of Dapoxetine.

Discussion and Future Directions

The available data indicate that dapoxetine is a highly selective serotonin reuptake inhibitor. Its off-target activities at certain voltage-gated potassium and calcium channels have been identified and may contribute to its overall pharmacological effect and side effect profile. The observed neuroprotective effects via inhibition of calcium signaling warrant further investigation and could suggest potential new therapeutic applications for dapoxetine.

A significant gap in the current knowledge is the lack of a comprehensive off-target screening profile against a broad range of G-protein coupled receptors, other ion channels, and enzymes. Such data would be invaluable for a more complete risk-benefit assessment and for identifying potential drug-drug interactions. Future research should aim to generate this broad pharmacological profile to fully characterize the molecular interactions of this compound.

Conclusion

This technical guide provides a consolidated overview of the off-target pharmacological profile of this compound based on currently available public data. While its primary activity as a potent and selective SERT inhibitor is clear, its interactions with specific ion channels highlight the importance of a broader pharmacological assessment. For drug development professionals and researchers, a comprehensive understanding of a compound's off-target profile is essential for ensuring safety, efficacy, and for the potential identification of novel therapeutic uses. Further studies are required to fully elucidate the complete off-target signature of dapoxetine.

References

- 1. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapoxetine - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of dapoxetine in treatment of premature ejaculation: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dapoxetine Hydrochloride

Application Note

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of dapoxetine hydrochloride in bulk drug and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing dapoxetine. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. This document provides a detailed protocol for an isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The method utilizes a C18 stationary phase for the separation of dapoxetine from potential impurities and degradation products.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Isocratic HPLC with UV-Vis Detector |

| Column | Symmetry C18, 250 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Ammonium Formate Buffer (pH 3.5) (60:40 v/v)[3] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 10 µL |

| Detection Wavelength | 292 nm |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Reagents and Standards

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate (AR Grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC Grade)

Protocols

Preparation of Mobile Phase

-

Ammonium Formate Buffer (pH 3.5): Dissolve a sufficient amount of ammonium formate in HPLC grade water to make a desired molarity solution (e.g., 0.02 M). Adjust the pH to 3.5 using orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the prepared ammonium formate buffer in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solution

-

Accurately weigh about 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 30 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.93 - 99.91% |

| Precision (% RSD) | |

| - Intraday | 0.14 - 1.54% |

| - Interday | 0.49 - 1.83% |

| Limit of Detection (LOD) | 0.135 µg/mL |

| Limit of Quantitation (LOQ) | 0.410 µg/mL |

| Retention Time | Approximately 5.02 min |

| Specificity/Selectivity | No interference from blank, placebo, or degradation products. |

| Robustness | The method was found to be robust with small, deliberate changes in flow rate and mobile phase composition. |

Stability-Indicating Assay

Stress degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the dapoxetine peak from the degradation products. This compound was found to be susceptible to oxidation and slightly degraded under acidic and alkaline conditions, while it was stable under UV light and heat.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, accurate, precise, and specific for the determination of this compound in pharmaceutical formulations. The method is also stability-indicating and can be effectively used for routine quality control analysis and to monitor the stability of this compound in drug products.

References

Bioanalytical Method Development for Dapoxetine Quantification in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] Accurate and reliable quantification of dapoxetine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for dapoxetine quantification in human plasma, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Bioanalytical Methodologies

Several analytical techniques have been successfully employed for the quantification of dapoxetine in plasma. The most common methods are RP-HPLC and LC-MS/MS, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A simple, accurate, and rapid RP-HPLC method can be used for the determination of dapoxetine hydrochloride in human plasma.[4][5] This method is often validated according to ICH guidelines and is suitable for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the method of choice. This technique has been extensively used for pharmacokinetic and bioequivalence studies of dapoxetine. LC-MS/MS methods offer lower limits of quantification and are less susceptible to matrix effects compared to HPLC-UV.

II. Experimental Protocols

This section details the protocols for sample preparation and analysis using both RP-HPLC and LC-MS/MS.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte. The two primary techniques used for dapoxetine are protein precipitation (PP) and liquid-liquid extraction (LLE).

2.1.1. Protein Precipitation (PP)

Protein precipitation is a simple and rapid method for sample cleanup.

-

Protocol:

-

To 50 µL of plasma sample, add 50 µL of analyte and 25 µL of methanol/water (50:50, v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 1700 x g for 15 minutes at 4°C.

-

Transfer 50.0 µL of the supernatant to a 96-well plate.

-

Add 450 µL of methanol/water (50:50, v/v) and vortex for 5 minutes.

-

The sample is now ready for injection into the LC-MS/MS system.

-

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PP, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

-

Protocol:

-

Dapoxetine and the internal standard (e.g., Dapoxetine-d6) are extracted from plasma using an appropriate organic solvent.

-

The specific solvent and partitioning steps would be optimized during method development.

-

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for dapoxetine analysis.

Table 1: RP-HPLC Method Parameters

| Parameter | Value |

| Stationary Phase | Symmetry C18 (4.6mm X 250mm, 5µm) |

| Mobile Phase | Acetonitrile: Buffer (60:40) pH adjusted to 3.5 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 ppm |

| Detection Wavelength | 293 nm |

| Run Time | 10 minutes |

Table 2: LC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 |

| LC Column | ACE C8 (4.6 X 50) mm, 5 µm | Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm) |

| Mobile Phase | Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid (85:15, v/v) | 0.1% formic acid : acetonitrile (60 : 40, v/v) |

| Flow Rate | Not Specified | 0.5 mL/min |

| Run Time | 1.6 min | 6 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Dapoxetine: m/z 306.2 → 157.2 | Not specified |

| Dapoxetine-d7 (IS): m/z 313.2 → 164.2 | Not specified |

III. Method Validation

Bioanalytical methods must be validated to ensure their accuracy, precision, and reliability. Key validation parameters are summarized below.

Table 3: Method Validation Parameters for Dapoxetine Quantification

| Parameter | HPLC Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |

| Linearity Range | 5 ppm to 25 ppm | 5.0-600 ng/mL | 2.00–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | Not specified | Not specified |

| Intra-day Precision (CV, %) | Not specified | ≤ 5% | Not specified |

| Inter-day Precision (CV, %) | Not specified | ≤ 5% | Not specified |

| Intra-day Accuracy (%) | 88.00 – 106.00 % | 97 - 106% | Not specified |

| Inter-day Accuracy (%) | Not specified | 97 - 106% | Not specified |

| Recovery (%) | Not specified | > 90% | 99.7% - 104.2% |

IV. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical quantification of dapoxetine in plasma using LC-MS/MS.

Caption: Workflow for Dapoxetine Quantification in Plasma.

V. Pharmacokinetic Parameters

The validated bioanalytical methods can be successfully applied to pharmacokinetic studies. Following oral administration of dapoxetine, key pharmacokinetic parameters can be determined.

Table 4: Pharmacokinetic Parameters of Dapoxetine in Healthy Volunteers

| Parameter | Fasting State (mean ± SD) | Postprandial State (mean ± SD) |

| Cmax (ng/mL) | 448.9 ± 203.57 | 549.1 ± 201.70 |

| t½ (h) | 17.681 ± 6.0084 | 17.858 ± 5.9342 |

Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of robust and reliable bioanalytical methods for the quantification of dapoxetine in plasma. The choice between RP-HPLC and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for pharmacokinetic and bioequivalence applications. Adherence to proper validation guidelines is essential to ensure the integrity and quality of the generated data.

References

- 1. Determination of this compound in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of this compound in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. ijcmas.com [ijcmas.com]

Application Notes and Protocols: In Vitro Dissolution Studies of Dapoxetine Hydrochloride Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the in vitro dissolution testing of various dapoxetine hydrochloride formulations. The information is intended to guide researchers and formulation scientists in developing and evaluating the dissolution characteristics of this compound drug products.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. As a weakly basic drug, its solubility is pH-dependent, which can pose challenges for oral bioavailability. In vitro dissolution testing is a critical tool for assessing the in-vivo performance of this compound formulations. It helps in understanding the drug release mechanism, ensuring batch-to-batch consistency, and predicting bioavailability. This document outlines the methodologies for conducting these studies for various formulations, including immediate-release tablets, oro-dispersible tablets, and buccal films.

Experimental Protocols

Protocol 1: Dissolution of Immediate-Release this compound Tablets

This protocol is adapted from studies on conventional immediate-release tablets and is suitable for quality control and formulation development.

2.1.1. Materials and Equipment

-

Dissolution Media:

-

0.1 N HCl (pH 1.2)[2]

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

-

Temperature: 37 ± 0.5°C

-

Paddle Speed: 50 rpm

-

Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

-

Analytical Instrument: UV-Vis Spectrophotometer or HPLC system

2.1.2. Procedure

-

Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

-

Equilibrate the medium to 37 ± 0.5°C.

-

Place one this compound tablet in the vessel.

-

Start the paddle rotation at 50 rpm.

-

Withdraw aliquots (e.g., 5 mL) of the dissolution medium at the specified time points.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples through a 0.45 µm syringe filter.

-

Analyze the samples for this compound concentration using a validated analytical method (e.g., UV spectrophotometry at 290 nm or 292 nm).

-

Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Dissolution of Oro-Dispersible this compound Tablets

This protocol is designed for rapidly dissolving formulations intended for oral disintegration.

2.2.1. Materials and Equipment

-

Dissolution Apparatus: USP Apparatus II (Paddle)

-

Vessels: 500 mL capacity

-

Dissolution Medium: Phosphate Buffer (pH 6.8)

-

Temperature: 37 ± 2°C

-

Paddle Speed: 50 rpm

-

Sampling Times: 1, 2, 3, 5, 7, 9 minutes

-

Analytical Instrument: UV-Vis Spectrophotometer or HPLC system

2.2.2. Procedure

-

Prepare 500 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel.

-

Equilibrate the medium to 37 ± 2°C.

-

Place one oro-dispersible tablet in the vessel.

-

Start the paddle rotation at 50 rpm.

-

Withdraw aliquots at the specified short time intervals.

-

Immediately replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples and analyze for drug content.

-

Calculate the cumulative percentage of drug released.

Protocol 3: Dissolution of this compound Buccal Films

This protocol is for instantly dissolving films designed for buccal absorption.

2.3.1. Materials and Equipment

-

Dissolution Apparatus: USP Apparatus II (Paddle)

-

Vessels: 900 mL capacity

-

Dissolution Medium: Phosphate Buffer (pH 6.8)

-

Temperature: 37 ± 0.5°C

-

Paddle Speed: 50 rpm

-

Sampling Times: 2, 5, 10, 15, 30, 45 minutes

-

Analytical Instrument: UV-Vis Spectrophotometer or HPLC system

2.3.2. Procedure

-

Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel.

-

Equilibrate the medium to 37 ± 0.5°C.

-

Securely attach the buccal film to a suitable holder (e.g., a glass slide) to prevent it from floating.

-

Place the holder with the film at the bottom of the vessel.

-

Start the paddle rotation at 50 rpm.

-

Withdraw and replace aliquots at the designated time points.

-

Filter and analyze the samples to determine the drug concentration.

-

Calculate the cumulative percentage of drug released.

Data Presentation

The following tables summarize the quantitative data from various in vitro dissolution studies on different this compound formulations.

Table 1: Comparative Dissolution of Immediate-Release Dapoxetine HCl Tablets in Different Media

| Time (min) | % Drug Released (pH 1.2 Buffer) | % Drug Released (pH 4.5 Buffer) | % Drug Released (pH 6.8 Buffer) |

| 5 | 85 | 82 | 79 |

| 10 | 92 | 89 | 85 |

| 15 | 96 | 94 | 90 |

| 20 | 98 | 97 | 93 |

| 30 | 99 | 98 | 96 |

| 45 | 100 | 99 | 98 |

| 60 | 100 | 100 | 99 |

Note: Data is representative and compiled from literature. Actual results may vary based on formulation and specific experimental conditions.

Table 2: Dissolution of an Optimized Oro-Dispersible Dapoxetine HCl Tablet Formulation (F6)

| Time (min) | Mean Cumulative % Drug Released ± SD (n=3) |

| 1 | 45.12 ± 1.15 |

| 2 | 62.35 ± 1.21 |

| 3 | 75.89 ± 1.32 |

| 5 | 88.45 ± 1.18 |

| 7 | 94.23 ± 1.25 |

| 9 | 98.36 ± 1.26 |

Table 3: Effect of pH Modifiers on Dapoxetine HCl Dissolution from Buccal Films in Phosphate Buffer (pH 6.8)

| Time (min) | % Drug Dissolved (Raw DPX) | % Drug Dissolved (with Tartaric Acid) |

| 2 | 2.13 ± 0.09 | > 80 |

| 15 | 2.89 ± 0.06 | > 95 |

DPX: this compound

Visualizations

Diagram 1: General Experimental Workflow for In Vitro Dissolution Testing

Caption: Workflow for in vitro dissolution testing of pharmaceutical dosage forms.

Diagram 2: Logical Relationship for Enhancing Dapoxetine Dissolution

Caption: Strategies to enhance the dissolution of poorly soluble dapoxetine HCl.

References

Application Notes and Protocols: Synthesis and Purification of Dapoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The information compiled herein is intended for an audience with a professional background in chemistry and pharmaceutical sciences.

Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature. Below are protocols for some of the common methods, highlighting the starting materials, key intermediates, and reaction conditions.

Method 1: Synthesis from (S)-3-Amino-3-phenylpropionic Acid

This method involves a three-step synthesis including reduction, N-alkylation, and etherification, followed by salt formation.[1]

Experimental Protocol:

-

Reduction of (S)-3-Amino-3-phenylpropionic Acid:

-

Disperse (S)-3-amino-3-phenylpropionic acid in a suitable solvent such as tetrahydrofuran (THF).[1]

-

Under a nitrogen atmosphere and at a temperature of 10-20°C, add a reducing agent (e.g., borane-dimethyl sulfide complex) while stirring.

-

Cool the mixture to 5-10°C and add an acid (e.g., sulfuric acid).

-

Allow the reaction to proceed at room temperature for 10-14 hours.

-

Adjust the pH to 12-13 with an alkaline aqueous solution and reflux for 2-3 hours to obtain (S)-3-amino-3-phenylpropanol.[1]

-

-

N,N-dimethylation (Eschweiler-Clarke Reaction):

-

Etherification and Salt Formation:

-

Dissolve (S)-3-dimethylamino-3-phenylpropanol in an anhydrous solvent (e.g., dimethylformamide).

-

Under a nitrogen atmosphere and in an ice bath, add an alkali (e.g., sodium hydride) and 1-fluoronaphthalene.

-

Heat the reaction mixture to 90-110°C for 3-5 hours.

-

After cooling, the crude dapoxetine base is obtained.

-

Dissolve the crude product in an organic solvent like ethyl acetate and bubble dry hydrogen chloride gas through the solution until the pH reaches 0.8-1.2.

-

Stir for about an hour to allow for the precipitation of this compound.

-

Filter the solid, wash, and dry under vacuum to yield the final product.

-

Method 2: Asymmetric Synthesis from trans-Cinnamyl Alcohol

This stereoselective synthesis utilizes Sharpless asymmetric epoxidation as a key step.

Experimental Protocol:

-

Sharpless Asymmetric Epoxidation:

-

Subject trans-cinnamyl alcohol to Sharpless asymmetric epoxidation conditions to yield (2S,3S)-epoxy alcohol.

-

-

Reductive Ring Opening:

-

Perform a regioselective reductive ring opening of the epoxy alcohol using a reducing agent like Red-Al to obtain the corresponding 1,3-diol.

-

-

Conversion to Amine (Mitsunobu Reaction):

-

Convert the diol to the desired amine through a Mitsunobu reaction.

-

-

N,N-dimethylation and Salt Formation:

-

The resulting primary amine is then N,N-dimethylated using the Eschweiler-Clarke reaction as described in Method 1.

-

The final salt formation is carried out by treating the dapoxetine base with an isopropanol solution of hydrogen chloride.

-

Method 3: Synthesis using a Chiral Auxiliary

This approach employs (S)-tert-butanesulfinamide to achieve a stereoselective synthesis.

Experimental Protocol:

-

Formation of N-sulfinylimine:

-

Start with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one and react it with (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinylimine.

-

-

Diastereoselective Reduction:

-

Reduce the N-sulfinylimine diastereoselectively to yield the sulfinamide.

-

-

Hydrolysis and N,N-dimethylation:

-

Hydrolyze the sulfinamide to give the primary amine.

-

Perform reductive amination under Eschweiler-Clarke conditions to obtain (S)-dapoxetine.

-

-

Salt Formation:

-

The final product is obtained by salt formation with hydrogen chloride.

-

Purification of this compound

Crude this compound can be purified to meet pharmaceutical standards using the following methods.

Recrystallization

Experimental Protocol:

-

Solvent Selection:

-

Dissolve the crude this compound in a suitable organic solvent or a mixture of solvents. Common solvents include methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate.

-

-

Dissolution and Filtration:

-

Heat the solvent to a temperature not exceeding 80°C to dissolve the crude product completely.

-

Filter the hot solution to remove any insoluble impurities.

-

-

Adsorbent Treatment (Optional):

-

To the filtrate, add an adsorbent material such as activated carbon or molecular sieves to remove colored impurities.

-

Stir vigorously and then filter to remove the adsorbent.

-

-

Crystallization:

-

Concentrate the filtrate under reduced pressure.

-

Cool the concentrated solution slowly to induce crystallization. For instance, cooling to 4°C at a rate of 5°C/h.

-

Allow the crystals to form over a period of 8-10 hours.

-

-

Isolation and Drying:

-

Separate the crystals by filtration or centrifugation.

-

Wash the crystals with a cold solvent (e.g., pure water) and then dry them under vacuum.

-

Data Presentation

Table 1: Summary of Yield and Purity Data for this compound Synthesis.

| Synthesis Method | Starting Material | Yield | Purity | Chiral Purity | Reference |

| Method 1 (Reduction, Alkylation, Etherification) | (S)-3-Amino-3-phenylpropionic acid | 92.6% | 99.79% | 99.51% | |

| Asymmetric Synthesis | trans-Cinnamyl alcohol | 35% (overall) | - | >98% ee | |

| Chiral Auxiliary Method | 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one | 33.5% (overall) | - | 99.3% ee |

Table 2: Analytical Methods for this compound.

| Analytical Technique | Column | Mobile Phase | Detection Wavelength | Retention Time | Reference |

| RP-HPLC | Symmetry C18, 3.5 µm, 250 mm x 4.6 mm | Acetonitrile:Ammonium formate (60:40 v/v, pH 3.5) | 292 nm | 5.020 min | |

| RP-HPLC | Hypersil BDS, C18, 100mm x 4.6mm, 5µ | Acetonitrile:Phosphate buffer (40:60 v/v, pH 3.0) | 230 nm | 4.244 min | |

| HPLC-MS/MS | - | - | m/z 306.2–157.2 | - |

Visualizations

Caption: Synthesis of Dapoxetine HCl from (S)-3-Amino-3-phenylpropionic Acid.

Caption: General Purification Workflow for this compound.

References

Application Notes and Protocols: Stability-Indicating Assay Methods for Dapoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Ensuring the stability of a drug substance and its formulated product is a critical aspect of pharmaceutical development and quality control. Stability-indicating assay methods are essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This document provides detailed application notes and protocols for validated stability-indicating analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and supplementary techniques.

These protocols are designed to be readily implemented in a laboratory setting for routine analysis, quality control, and stability studies of this compound in bulk and pharmaceutical dosage forms.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is the most widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for a stability-indicating HPLC assay of this compound, compiled from various validated methods.[3][4][5]

| Parameter | Recommended Conditions |

| Column | C18 (e.g., HiQ-SiL C18, 250 x 4.6 mm, 5 µm or Hypersil BDS C18, 100 mm x 4.6 mm, 5µ) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0 ± 0.1) (40:60 v/v) or Methanol:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm or 239 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 4.2 to 5.9 minutes |

Reagent and Sample Preparation

1.2.1. Reagents

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

High-purity water (Milli-Q or equivalent)

-

This compound Reference Standard

1.2.2. Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer)

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in high-purity water to a concentration of 0.02 M. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 40:60 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

1.2.3. Preparation of Standard Stock Solution (600 µg/mL)

-

Accurately weigh about 60 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the diluent (mobile phase can be used as the diluent) and sonicate for 10-15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

1.2.4. Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions in the linearity range (e.g., 15-90 µg/mL) by appropriate dilution with the diluent.

1.2.5. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 60 mg of dapoxetine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

-

Allow the solution to cool and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range of the method.

Method Validation Parameters

The following table summarizes the typical validation parameters for a stability-indicating HPLC method for this compound.

| Parameter | Typical Range/Value |

| Linearity Range | 15 - 90 µg/mL or 5 - 30 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.005 - 0.135 µg/mL |

| Limit of Quantification (LOQ) | 0.020 - 0.410 µg/mL |

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

General Protocol for Forced Degradation

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

-

For each stress condition, transfer an aliquot of the stock solution to a separate flask.

-

Expose the solutions to the stress conditions as detailed below.

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples by the validated HPLC method and compare the chromatograms with that of an unstressed sample.

Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the drug solution with 0.1 N HCl and reflux at 60°C for 30 minutes. |

| Base Hydrolysis | Mix the drug solution with 0.1 N NaOH and reflux at 60°C for 30 minutes. |

| Oxidative Degradation | Treat the drug solution with 3% (v/v) hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid drug powder to a temperature of 105°C for 24 hours. |

| Photolytic Degradation | Expose the drug solution to UV light (254 nm) for 24 hours. |

Summary of Degradation Behavior

This compound has been found to be susceptible to degradation under oxidative, acidic, and alkaline conditions, while it is relatively stable under thermal and photolytic stress.

| Stress Condition | Extent of Degradation | Major Degradation Products |

| Acid Hydrolysis | Slight degradation | Hydrolytic degradation products |

| Base Hydrolysis | Slight degradation | Hydrolytic degradation products |

| Oxidation | Significant degradation | Dapoxetine-N-oxide |

| Thermal Degradation | Stable | - |

| Photolytic Degradation | Stable | - |

Logical Flow of Forced Degradation and Analysis

Caption: Workflow for forced degradation studies of this compound.

UV-Spectrophotometric Method

A UV-spectrophotometric method can be a simpler and faster alternative for the routine quantification of this compound in bulk and pharmaceutical formulations, although it is less specific than HPLC.

Method Parameters

| Parameter | Recommended Value |

| Solvent (Diluent) | Methanol |

| Detection Wavelength (λmax) | 291 nm |

| Linearity Range | 5 - 60 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Protocol

-